4-Bromomethyl-2-cyanobiphenyl
Overview
Description
4-Bromomethyl-2-cyanobiphenyl is a significant compound in the field of pharmaceutical chemistry. It is primarily used as an intermediate in the synthesis of various drugs, particularly those belonging to the sartan class, such as azilsartan ester and temisartan . The compound has the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It appears as a white to almost white powder or crystal and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromomethyl-2-cyanobiphenyl is synthesized using 2-cyano-4-methylbiphenyl as a starting material. The synthesis involves a bromination reaction, where 2-cyano-4-methylbiphenyl is dissolved in dichloromethane and reacted with dibromo hydantoin under controlled conditions . The reaction is typically carried out at 50°C with the aid of a 4000K LED light .
Industrial Production Methods: Industrial production methods for this compound involve the use of halogenated hydrocarbon solvents, radical initiators, and brominating agents. The reaction is conducted at low temperatures (around 5°C) and involves steps such as filtration, reduced pressure concentration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives are formed.
Oxidation Products: Oxidized derivatives of the biphenyl structure.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
4-Bromomethyl-2-cyanobiphenyl is widely used in scientific research due to its role as a pharmaceutical intermediate. Its applications include:
Chemistry: Used in the synthesis of sartan drugs and other pyrazolines.
Biology: Employed in protein-binding studies of quinoxaline angiotensin II receptor antagonists.
Medicine: Integral in the preparation of antihypertensive drugs like azilsartan ester and temisartan.
Industry: Utilized in the production of various organic synthetic materials.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-cyanobiphenyl primarily involves its role as an intermediate in drug synthesis. It contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways, such as the angiotensin II receptor pathway in the case of sartan drugs . The compound itself does not have a direct mechanism of action but facilitates the creation of molecules that exert therapeutic effects.
Comparison with Similar Compounds
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 2-(4-Bromomethylphenyl)benzonitrile
Comparison: 4-Bromomethyl-2-cyanobiphenyl is unique due to its specific use in the synthesis of sartan drugs. While similar compounds may share structural features, this compound’s role as a key intermediate in the production of antihypertensive medications sets it apart .
Properties
IUPAC Name |
5-(bromomethyl)-2-phenylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCAPMUDDPGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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